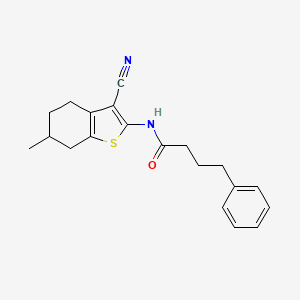![molecular formula C24H34O3 B15351155 2-[[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B15351155.png)
2-[[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Methyl 17beta-Estradiol is a synthetic estrogen, a derivative of estradiol, which is a naturally occurring hormone in the body. This compound is used in various scientific research applications due to its estrogenic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-O-Methyl 17beta-Estradiol can be synthesized through several methods, including the methylation of estradiol. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of 3-O-Methyl 17beta-Estradiol is carried out using large-scale reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-O-Methyl 17beta-Estradiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Methylating agents like methyl iodide are employed.
Major Products Formed:
Oxidation: Formation of estrone and other oxidized derivatives.
Reduction: Production of 3-O-Methyl 17beta-Estradiol diol.
Substitution: Formation of various methylated derivatives.
Scientific Research Applications
3-O-Methyl 17beta-Estradiol is widely used in scientific research due to its estrogenic activity. It is employed in studies related to:
Chemistry: As a reagent in organic synthesis and chemical analysis.
Biology: In studies of estrogen receptors and their role in various biological processes.
Medicine: In the development of pharmaceuticals targeting estrogen-related conditions.
Industry: In the production of hormone replacement therapies and contraceptives.
Mechanism of Action
3-O-Methyl 17beta-Estradiol exerts its effects by binding to estrogen receptors in the body. This binding triggers a cascade of molecular events that lead to the activation of estrogen-responsive genes. The compound primarily targets pathways involved in reproductive and metabolic processes.
Comparison with Similar Compounds
Estradiol
Estradiol acetate
Estradiol valerate
Estrone
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C24H34O3 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane |
InChI |
InChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3/t19-,20+,21+,22-,23?,24-/m0/s1 |
InChI Key |
SJDZPRJOUBDGJM-JAVVVHGPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2OC4CCCCO4)CCC5=C3C=CC(=C5)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[Bis(2,6-dimethylphenyl)methoxy]ethoxy]ethyl-dimethylazaniumchloride](/img/structure/B15351084.png)
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15351096.png)


![4-{2-[(5-Bromofuran-2-yl)carbonyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B15351115.png)

![N-{3-[(1E)-1-(2-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B15351120.png)
![3-[(2-Oxoindol-3-yl)amino]benzonitrile](/img/structure/B15351130.png)
![2,3-Dioxa-5-azabicyclo[2.2.2]octa-5,7-diene-8-carboxylic acid](/img/structure/B15351138.png)
![1-(5-chlorothiophen-2-yl)-2-{[5-(4-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15351141.png)


![5-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15351153.png)

